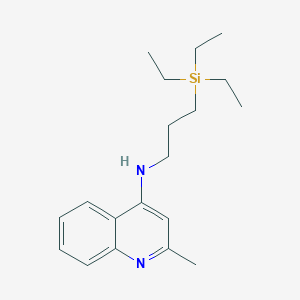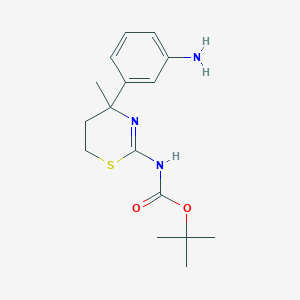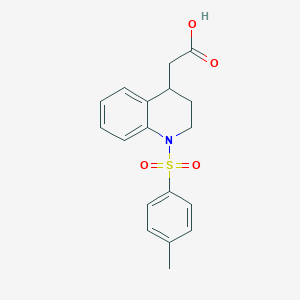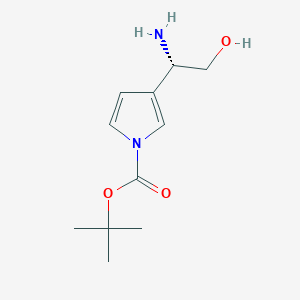![molecular formula C13H15N3O6Pt B12875756 (1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)
(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum is a platinum-based coordination complex. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological molecules, making it a promising candidate for therapeutic applications.
准备方法
The synthesis of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum typically involves the reaction of platinum precursors with 1,2-cyclopentanediamine and 3-nitro-1,2-benzenedicarboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the coordination complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The complex can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands. Common reagents for these reactions include halides and phosphines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original complex, while substitution reactions can produce a variety of new coordination complexes.
科学研究应用
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its interactions with DNA and proteins, making it a potential candidate for anticancer therapies.
Medicine: Due to its ability to bind to biological molecules, it is being investigated for use in targeted drug delivery systems.
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
作用机制
The mechanism of action of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt normal cellular functions. This mechanism is similar to that of other platinum-based drugs, such as cisplatin, which are used in cancer therapy. The molecular targets and pathways involved include DNA replication and repair processes, as well as protein synthesis.
相似化合物的比较
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum can be compared with other platinum-based coordination complexes, such as:
Cisplatin: A widely used anticancer drug that forms similar covalent bonds with DNA.
Carboplatin: Another platinum-based drug with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: Known for its use in colorectal cancer treatment, with a distinct mechanism of action compared to cisplatin and carboplatin.
The uniqueness of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum lies in its specific ligand structure, which may offer different biological interactions and therapeutic potentials compared to these other compounds.
属性
分子式 |
C13H15N3O6Pt |
|---|---|
分子量 |
504.36 g/mol |
IUPAC 名称 |
(2-azanidylcyclopentyl)azanide;3-nitrophthalic acid;platinum(2+) |
InChI |
InChI=1S/C8H5NO6.C5H10N2.Pt/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13;6-4-2-1-3-5(4)7;/h1-3H,(H,10,11)(H,12,13);4-7H,1-3H2;/q;-2;+2 |
InChI 键 |
OBHINSTZUWVCOX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)[NH-])[NH-].C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)

![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)
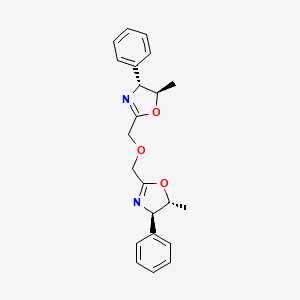
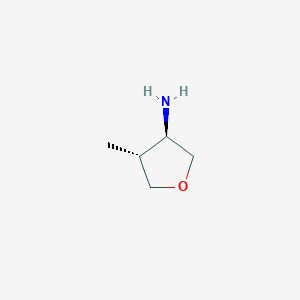
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)

